2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-14-9-15(2)12-26(11-14)22-19(10-24)25-21(29-22)20-8-7-18(28-20)13-27-17-5-3-16(23)4-6-17/h3-8,14-15H,9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJQTDALXFTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the furan ring, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-hydroxyketone, in the presence of an acid catalyst.
Attachment of the piperidine ring: This step involves the nucleophilic substitution of a piperidine derivative onto the oxazole ring, typically using a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran.
Introduction of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in tetrahydrofuran, potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor binding: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that result in biological effects.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Research Implications
- Agrochemical Applications: The 4-chlorophenoxy group aligns with herbicidal agents like pyrazon (), suggesting the target compound may inhibit photosynthesis or auxin signaling .
- Drug Discovery: The 3,5-dimethylpiperidine group is common in kinase inhibitors; its rigidity could optimize target binding compared to flexible cyclohexylamino or polar piperazine analogs .
Biological Activity
The compound 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that combines elements from furan, oxazole, and piperidine classes. Its molecular formula is C_{20}H_{24}ClN_{3}O_{2}, and its structural components suggest potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of furan and oxazole demonstrate significant antimicrobial properties. The compound's structural similarity to known antimicrobial agents suggests it may exhibit similar effects. Studies have shown that compounds in this class can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity |
|---|---|---|
| Furan Derivative A | S. aureus | Inhibitory |
| Furan Derivative B | E. coli | Inhibitory |
| The Compound | TBD | TBD |
2. Anticancer Properties
Furan derivatives, including those containing oxazole moieties, have been reported to exhibit anticancer activity. For instance, certain furan-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The compound's ability to target cancer cells while sparing normal cells is an area of ongoing research.
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound is supported by studies on related structures that inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The presence of the piperidine moiety may enhance its ability to cross biological membranes, increasing its effectiveness in inflammatory models.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : The compound may interact with various receptors or signaling pathways that regulate cell growth and apoptosis.
- Radical Scavenging : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antibacterial properties.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis via mitochondrial pathways. Further studies are needed to elucidate the exact molecular targets involved.
Q & A
Q. How can crystallography resolve ambiguities in 3D conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
